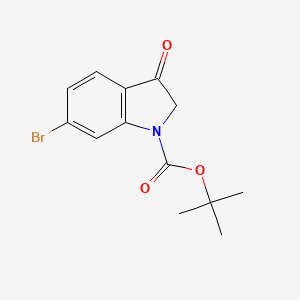
6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate de tert-butyle
Vue d'ensemble
Description
tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is substituted with a tert-butyl ester group, a bromine atom, and a keto group.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as anticancer, antiviral, and antimicrobial activities. They are studied for their ability to interact with biological targets and pathways .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new chemical space in drug discovery .
Mécanisme D'action
Target of Action
Tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate, also known as 1-Boc-6-bromo-1,2-dihydro-3H-indol-3-one, is an indole derivative . Indole derivatives are known to play a significant role in cell biology and are often used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
The mode of action of indole derivatives generally involves binding with high affinity to multiple receptors . This interaction can lead to various changes in the cell, depending on the specific receptors involved and the nature of the binding.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Indole derivatives can have various effects, depending on their specific targets and interactions . .
Analyse Biochimique
Biochemical Properties
tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to changes in gene expression, thereby affecting cellular responses. Additionally, it can alter cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and overall cellular function .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they are involved in. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical properties and effects. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, including changes in organ function and overall health .
Metabolic Pathways
tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting the overall metabolic flux and levels of metabolites. For example, the compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate within cells and tissues are important factors that influence its activity and function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in certain cellular compartments. These interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate is a key factor that influences its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications. These localization signals are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by esterification and oxidation reactions. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
- Oxidized indole derivatives
- Reduced alcohol derivatives
- Substituted indole derivatives with various functional groups
Comparaison Avec Des Composés Similaires
- tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness: tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate is unique due to its specific substitution pattern on the indole ring. The presence of the tert-butyl ester, bromine, and keto groups provides distinct chemical properties and reactivity compared to other indole derivatives .
Propriétés
IUPAC Name |
tert-butyl 6-bromo-3-oxo-2H-indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-11(16)9-5-4-8(14)6-10(9)15/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIAJSNCFFXYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52578-60-6 | |
| Record name | tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402859.png)
![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide](/img/structure/B1402861.png)
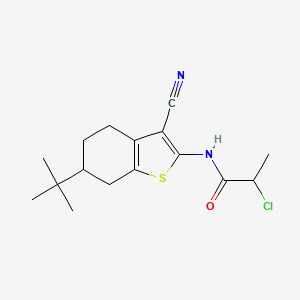
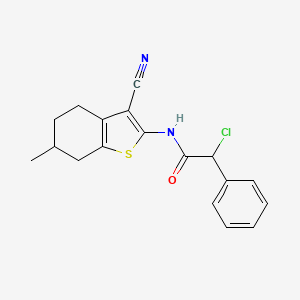
![4-{5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402866.png)
![3-(3,4-Dimethyl-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402869.png)
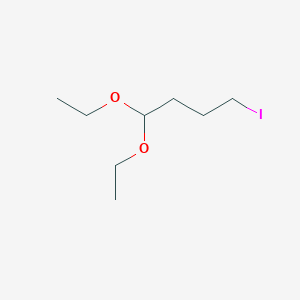
![[2-(4-tert-Butylphenyl)propyl]amine hydrochloride](/img/structure/B1402871.png)
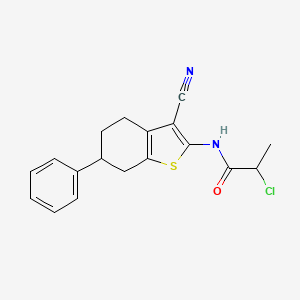
![2-[3-(2-tert-Butoxycarbonyl-amino-ethyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402876.png)
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid](/img/structure/B1402877.png)
![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B1402879.png)
![[2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1402880.png)

